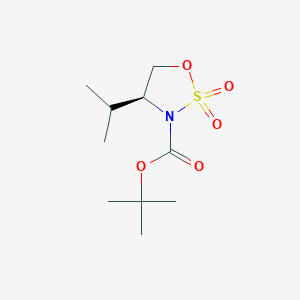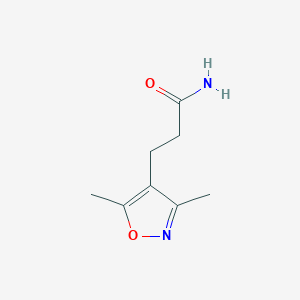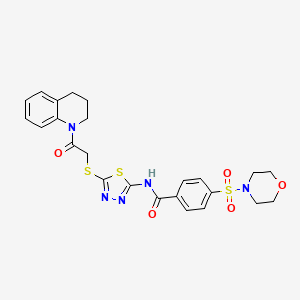
3-(Hydroxymethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)pyrrolidin-2-one is a five-membered lactam with a hydroxymethyl group attached to the third carbon of the pyrrolidinone ring. This compound is known for its versatile reactivity and is commonly used as a building block in organic synthesis due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound often involve the oxidation of pyrrolidine derivatives or the ring expansion of β-lactams or cyclopropylamides . These methods are efficient and scalable, making them suitable for large-scale production.
化学反应分析
Types of Reactions: 3-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the pyrrolidinone ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require specific catalysts and conditions depending on the desired product .
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted pyrrolidinones .
科学研究应用
3-(Hydroxymethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in multiple biochemical processes, including enzyme inhibition and receptor binding . Its effects are mediated through the formation of reactive intermediates and the modulation of cellular pathways .
相似化合物的比较
Pyrrolidin-2-one: A structurally similar compound with a wide range of biological activities.
N-phenylpyrrolidin-2-ones: These compounds act as potential protoporphyrinogen oxidase inhibitors.
Furan-2(3H)-ones: Analogous compounds with comparable anti-inflammatory activity.
Uniqueness: 3-(Hydroxymethyl)pyrrolidin-2-one stands out due to its hydroxymethyl group, which imparts unique reactivity and functional properties. This makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
3-(hydroxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-2-6-5(4)8/h4,7H,1-3H2,(H,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVLHRHRTOBBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76220-94-5 |
Source


|
| Record name | 3-(hydroxymethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)



![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)


![3-{2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2831745.png)
![4-Cyclopropyl-6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2831747.png)

